2-([7-(Dimethylamino)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-3-ethyl-1,3-benzothiazol-3-ium perchlorate
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Overview
Description
2-([7-(Dimethylamino)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-3-ethyl-1,3-benzothiazol-3-ium perchlorate is a complex organic compound with a unique structure that combines a naphthalene derivative with a benzothiazolium ion
Preparation Methods
The synthesis of 2-([7-(Dimethylamino)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-3-ethyl-1,3-benzothiazol-3-ium perchlorate involves several steps. One common method is the condensation reaction between 7-(dimethylamino)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene and 3-ethyl-1,3-benzothiazolium chloride in the presence of a strong acid like perchloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthalene and benzothiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced naphthalene and benzothiazole derivatives.
Scientific Research Applications
2-([7-(Dimethylamino)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-3-ethyl-1,3-benzothiazol-3-ium perchlorate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-([7-(Dimethylamino)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-3-ethyl-1,3-benzothiazol-3-ium perchlorate is unique due to its specific structure and properties. Similar compounds include:
2-(Dimethylamino)ethyl methacrylate: Used in polymer synthesis and drug delivery systems.
4-Dimethylaminopyridine: A catalyst in organic synthesis.
2-(9H-carbazole-9-yl) ethyl methacrylate: Used in the synthesis of polymers and as an electrode material.
These compounds share some structural similarities but differ in their specific applications and properties.
Properties
Molecular Formula |
C22H27ClN2O4S |
---|---|
Molecular Weight |
451.0 g/mol |
IUPAC Name |
(7Z)-7-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-N,N-dimethyl-4,4a,5,6-tetrahydro-3H-naphthalen-2-amine;perchlorate |
InChI |
InChI=1S/C22H27N2S.ClHO4/c1-4-24-20-7-5-6-8-21(20)25-22(24)14-16-9-10-17-11-12-19(23(2)3)15-18(17)13-16;2-1(3,4)5/h5-8,13-15,17H,4,9-12H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
OLLYIGYTWFUCMX-UHFFFAOYSA-M |
Isomeric SMILES |
CC[N+]1=C(SC2=CC=CC=C21)/C=C\3/CCC4CCC(=CC4=C3)N(C)C.[O-]Cl(=O)(=O)=O |
Canonical SMILES |
CC[N+]1=C(SC2=CC=CC=C21)C=C3CCC4CCC(=CC4=C3)N(C)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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